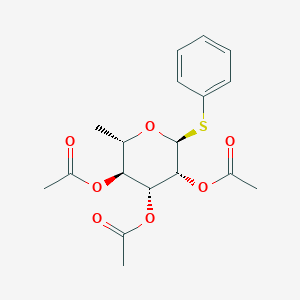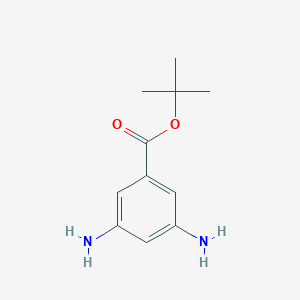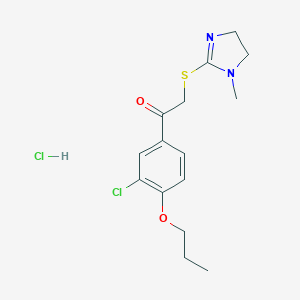
(3,4-二氟苯基)肼
描述
Synthesis Analysis
The synthesis of compounds related to (3,4-Difluorophenyl)hydrazine involves multiple steps, including acylation, cyclocondensation, and reactions with other reagents like hydroxylamine and hydrazine. For example, the synthesis and structural analysis of trifluoromethyl-substituted dielectrophiles and their reactions with hydrazine have been explored, demonstrating the potential to generate novel compounds through carefully designed synthetic routes (Flores et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing the (3,4-Difluorophenyl)hydrazine unit has been analyzed using techniques like X-ray diffraction, revealing detailed insights into their crystalline structures and the impact of substitution patterns on their molecular geometry. Studies have shown that the presence of fluorine atoms influences the electronic structure, orbital energies, and intermolecular interactions within these molecules, contributing to their distinct properties (Lukes et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving (3,4-Difluorophenyl)hydrazine derivatives often result in the formation of hydrazones and related compounds, showcasing a variety of chemical behaviors depending on the reactants and conditions employed. For instance, the reaction of perfluoroalkyl-1,2,4-oxadiazoles with hydrazine underlines the versatility of (3,4-Difluorophenyl)hydrazine derivatives in organic synthesis, leading to products with potential biological activity (Buscemi et al., 2005).
科学研究应用
Summary of the Application
(3,4-Difluorophenyl)hydrazine is used in the synthesis of Blatter radicals . These radicals are important in studying the effects of difluorophenyl substituents on structural, redox, and magnetic properties .
Methods of Application or Experimental Procedures
The synthesis of 1-(3,4-difluorophenyl)- (1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) was carried out via oxidation of amidrazones using MnO2 in dry CH2Cl2 .
Results or Outcomes
The structure of all paramagnets was confirmed by single-crystal X-ray diffraction, and two different 1D chains of alternating radicals were identified . Magnetic susceptibility measurements showed that in crystals of the radicals, strong antiferromagnetic interactions are dominant .
2. Application in the Synthesis of Dihydropyrano[2,3-c]pyrazoles
Summary of the Application
(3,4-Difluorophenyl)hydrazine is used in the synthesis of dihydropyrano[2,3-c]pyrazoles . These compounds are known for their wide applications in medicinal and pharmaceutical chemistry .
Methods of Application or Experimental Procedures
Dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti(IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
Results or Outcomes
The synthesis procedure offers several advantages such as mild condition, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
3. Application in the Synthesis of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
Summary of the Application
(3,4-Difluorophenyl)hydrazine is used in the synthesis of pyrazines and pyridazines fused to 1,2,3-triazoles . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Methods of Application or Experimental Procedures
The synthesis of these heterocyclic ring systems involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Results or Outcomes
These heterocycles have shown potential in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
4. Application in the Synthesis of Dihydropyrano[2,3-c]pyrazoles
Summary of the Application
(3,4-Difluorophenyl)hydrazine is used in the synthesis of dihydropyrano[2,3-c]pyrazoles . These compounds are known for their wide applications in medicinal and pharmaceutical chemistry .
Methods of Application or Experimental Procedures
Dihydropyrano[2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti(IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
Results or Outcomes
The synthesis procedure offers several advantages such as mild condition, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
5. Application in the Synthesis of Hydrazone-Schiff Bases
Summary of the Application
(3,4-Difluorophenyl)hydrazine is used in the synthesis of hydrazone-Schiff bases . These compounds are known for their broad spectrum of biological activities .
Methods of Application or Experimental Procedures
The synthesis of hydrazone-Schiff bases is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Results or Outcomes
The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
6. Application in the Synthesis of Azines
Summary of the Application
(3,4-Difluorophenyl)hydrazine is used in the synthesis of azines . These compounds are known for their ability to reversibly change colour in response to temperature changes .
Methods of Application or Experimental Procedures
The synthesis of azines is achieved from aldehydes and hydrazine .
Results or Outcomes
Azines, achieved from aldehydes and hydrazine, reversibly change colour in response to temperature changes .
未来方向
属性
IUPAC Name |
(3,4-difluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCNXDDCDSLLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378942 | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)hydrazine | |
CAS RN |
161886-22-2 | |
| Record name | (3,4-Difluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-difluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)












